molecular formula C17H15Cl2NO4 B2933152 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 1421456-81-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide

Cat. No.: B2933152
CAS No.: 1421456-81-6
M. Wt: 368.21
InChI Key: MENLQZUVNQTGMB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a complex organic compound that features a benzodioxole moiety and a dichlorobenzamide group

Mechanism of Action

Target of Action

The compound, also known as N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE, has been found to have significant effects on various targets. It has been reported to promote the root growth of Oryza sativa (Nihonbare) . In addition, it has shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

The compound interacts with its targets in a complex manner. For instance, in cancer cells, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests . This suggests that the compound interferes with the normal cell cycle, leading to cell death.

Biochemical Pathways

It is known that the compound’s anticancer activity involves the modulation of cell cycle-related pathways

Result of Action

The compound has shown significant effects in various biological systems. For instance, it has been found to promote the root growth of Oryza sativa (Nihonbare) at a dose of 0.1 μM . In cancer cells, it has been found to induce apoptosis and cause cell cycle arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable dichlorobenzamide precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLQZUVNQTGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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